1-(Pentafluorophenyl)ethanol (CAS 830-50-2) is a specialized secondary benzylic alcohol characterized by a fully fluorinated aromatic ring. In industrial and advanced laboratory settings, it is primarily procured as a chiral building block for active pharmaceutical ingredients (APIs), a precursor for fluorinated polymers, and a strong hydrogen-bond donor catalyst. This structural motif imparts extreme electron deficiency, elevated lipophilicity, and enhanced hydrogen-bond donor capacity compared to unfluorinated analogs. Its specific physicochemical profile makes it a critical synthon when standard benzylic alcohols fail to provide the necessary metabolic stability or specific non-covalent interactions required for advanced material performance .
Attempting to substitute 1-(Pentafluorophenyl)ethanol with standard 1-phenylethanol or partially fluorinated analogs fundamentally compromises both process chemistry and final material performance. The unfluorinated phenyl ring has a negative quadrupole moment, whereas the pentafluorophenyl ring possesses a positive quadrupole moment, enabling face-to-face arene-perfluoroarene stacking crucial for specific supramolecular assemblies. Furthermore, the strong inductive (-I) effect of the five fluorine atoms significantly lowers the pKa of the hydroxyl group, making it a substantially stronger hydrogen-bond donor for organocatalysis. Standard analogs lack these electronic properties and are also highly susceptible to undesired electrophilic aromatic substitution during downstream functionalization, leading to unacceptable yield losses in complex syntheses .
The electron-withdrawing nature of the pentafluorophenyl group drastically alters the acidity of the benzylic hydroxyl group. 1-(Pentafluorophenyl)ethanol exhibits a predicted pKa of 13.14, whereas the unfluorinated baseline, 1-phenylethanol, has a pKa of approximately 14.3. This represents a substantial increase in acidity, which directly translates to a significantly stronger hydrogen-bond donor capability .
| Evidence Dimension | Hydroxyl Acidity (pKa) |
| Target Compound Data | 13.14 |
| Comparator Or Baseline | ~14.3 (1-phenylethanol) |
| Quantified Difference | ~1.16 pKa units lower (stronger acid/H-bond donor) |
| Conditions | Standard predictive models / aqueous baseline equivalent |
A lower pKa is critical for buyers procuring this compound as a chiral solvating agent or hydrogen-bond organocatalyst, as it ensures stronger substrate activation.
The incorporation of five fluorine atoms on the aromatic ring significantly increases the lipophilicity and alters the solvation profile of the molecule. 1-(Pentafluorophenyl)ethanol demonstrates a LogP of 2.44, compared to a LogP of just 1.42 for 1-phenylethanol. This enhanced lipophilicity, combined with its fluorophilic nature, dictates its behavior in biphasic systems and its compatibility with highly non-polar or fluorinated solvents .
| Evidence Dimension | Partition Coefficient (LogP) |
| Target Compound Data | 2.44 |
| Comparator Or Baseline | 1.42 (1-phenylethanol) |
| Quantified Difference | +1.02 LogP units |
| Conditions | Standard octanol-water partitioning models |
This quantitative difference in lipophilicity is essential for formulation scientists and chemists utilizing fluorous biphasic extraction or designing highly lipophilic API derivatives.
In standard 1-phenylethanol, the aromatic ring is electron-rich and prone to electrophilic aromatic substitution (e.g., nitration, halogenation) during aggressive downstream synthetic steps. In contrast, 1-(Pentafluorophenyl)ethanol is fully substituted with fluorine atoms, rendering the aromatic core exceptionally electron-deficient and completely blocking traditional electrophilic attack. This structural feature provides zero available sites for aromatic substitution, compared to five available sites on the unfluorinated analog .
| Evidence Dimension | Available sites for electrophilic aromatic substitution |
| Target Compound Data | 0 sites (fully blocked) |
| Comparator Or Baseline | 5 sites (1-phenylethanol) |
| Quantified Difference | 100% reduction in aromatic substitution liability |
| Conditions | Standard electrophilic synthetic conditions |
Procuring the perfluorinated analog prevents yield loss from undesired aromatic side-reactions during complex multi-step API synthesis.
Leveraging its lowered pKa (13.14) and strong hydrogen-bond donor capacity, the enantiopure forms of this compound are well-suited for activating substrates in asymmetric synthesis and resolving enantiomers via NMR .
The high lipophilicity (LogP 2.44) and complete metabolic blocking of the aromatic ring make it a highly lipophilic precursor for designing next-generation pharmaceuticals with enhanced bioavailability and resistance to oxidative degradation.
Because the aromatic ring is completely blocked from electrophilic attack, this compound is the logical choice when downstream synthesis requires aggressive reagents that would otherwise destroy unfluorinated benzylic alcohols.
The elevated LogP and fluorophilic nature of the compound allow it to be seamlessly integrated into fluorous phase separation workflows, offering a distinct processing advantage over standard alcohols.
Irritant